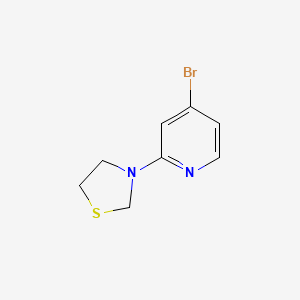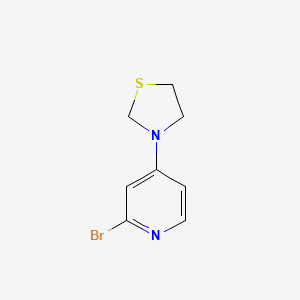
6-Brom-1-chlor-5-fluorisoquinolin
Übersicht
Beschreibung
6-Bromo-1-chloro-5-fluoroisoquinoline is a chemical compound with the molecular formula C9H4BrClFN . It has a molecular weight of 260.49 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 6-Bromo-1-chloro-5-fluoroisoquinoline is 1S/C9H4BrClFN/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11/h1-4H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
6-Bromo-1-chloro-5-fluoroisoquinoline is a yellow solid . It has a molecular weight of 260.49 . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
6-Brom-1-chlor-5-fluorisoquinolin: ist eine Verbindung, die aufgrund ihres Potenzials in der Pharmakologie Interesse geweckt hat. Das Vorhandensein von Halogenen wie Brom, Chlor und Fluor kann die biologische Aktivität von Molekülen erheblich beeinflussen . Diese Verbindung könnte als Baustein bei der Synthese verschiedener Pharmazeutika verwendet werden, insbesondere dort, wo die Einführung von Fluoratomen bekanntermaßen die Bioaktivität und den Metabolismus verbessert .
Materialwissenschaften
Im Bereich der Materialwissenschaften kann This compound bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden. Die Halogenatome der Verbindung könnten an Halogenbindungen beteiligt sein, die für den Aufbau supramolekularer Strukturen entscheidend sind, die Anwendungen bei der Herstellung neuer Materialien haben .
Landwirtschaftliche Wissenschaften
Die Anwendung von This compound in der Agrarwissenschaft könnte in der Synthese von Agrochemikalien liegen. Die in der Verbindung vorhandenen Strukturmotive finden sich häufig in Molekülen mit herbiziden, fungiziden und insektiziden Eigenschaften .
Analytische Chemie
In der analytischen Chemie könnten Derivate von This compound als Standards oder Reagenzien verwendet werden. Ihre eindeutigen spektroskopischen Signaturen können bei der Entwicklung analytischer Methoden zur Detektion komplexer Moleküle helfen .
Organische Synthese
Diese Verbindung ist wertvoll in der organischen Synthese und dient als Vorläufer oder Zwischenprodukt bei der Konstruktion komplexer organischer Moleküle. Ihre Halogenatome sind reaktive Stellen, die in verschiedenen organischen Reaktionen verwendet werden können, um größere, komplexere Strukturen aufzubauen .
Supramolekulare Chemie
This compound: kann eine Rolle in der supramolekularen Chemie spielen, wo es verwendet werden kann, um Moleküle zu entwerfen, die Wirt-Gast-Komplexe bilden können. Solche Komplexe sind grundlegend für die Entwicklung von molekularen Maschinen und Sensoren .
Bioaktivitätsstudien
Die potenzielle Bioaktivität der Verbindung macht sie zu einem Kandidaten für Studien in der pharmazeutischen Chemie. Forscher könnten ihre Wechselwirkung mit biologischen Zielen untersuchen, was zur Entdeckung neuer Medikamente führen könnte .
Organische Leuchtdioden (OLEDs)
Im Bereich der Elektronik, insbesondere bei der Entwicklung von OLEDs, könnte This compound auf seine Lichtemissionseigenschaften untersucht werden. Fluorierte Verbindungen sind dafür bekannt, die Emissionseigenschaften organischer Moleküle zu beeinflussen, was für die Leistung von OLEDs entscheidend ist .
Safety and Hazards
Wirkmechanismus
Target of Action
It has been used as a reactant in the preparation of phenylimidazoles , which are known to be antagonists of the Smoothened (SMO) receptor . The SMO receptor plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation.
Mode of Action
As a reactant in the synthesis of phenylimidazoles , it may contribute to the antagonistic activity of these compounds against the SMO receptor. Antagonists of the SMO receptor inhibit the Hedgehog signaling pathway, thereby regulating cell growth and differentiation.
Biochemical Pathways
6-Bromo-1-chloro-5-fluoroisoquinoline, through its role in the synthesis of phenylimidazoles , may affect the Hedgehog signaling pathway. This pathway is crucial for many aspects of development, stem cell maintenance, and tissue regeneration. When dysregulated, it can lead to various diseases, including cancer.
Result of Action
As a reactant in the synthesis of phenylimidazoles , it may contribute to the inhibition of the Hedgehog signaling pathway, thereby regulating cell growth and differentiation.
Biochemische Analyse
Biochemical Properties
6-Bromo-1-chloro-5-fluoroisoquinoline plays a significant role in biochemical reactions, particularly as a reactant in the preparation of phenylimidazoles, which are known to act as Smoothened antagonists . Smoothened is a protein that plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation. By interacting with Smoothened, 6-Bromo-1-chloro-5-fluoroisoquinoline can modulate this pathway, potentially influencing various cellular processes.
Molecular Mechanism
At the molecular level, 6-Bromo-1-chloro-5-fluoroisoquinoline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its role as a Smoothened antagonist involves binding to the Smoothened protein, thereby inhibiting its activity and modulating the Hedgehog signaling pathway . This inhibition can lead to downstream effects on gene expression and cellular function, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1-chloro-5-fluoroisoquinoline can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-1-chloro-5-fluoroisoquinoline remains stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Its degradation over time can lead to changes in its biochemical properties and efficacy.
Eigenschaften
IUPAC Name |
6-bromo-1-chloro-5-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-7-2-1-6-5(8(7)12)3-4-13-9(6)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVXTOJIUWLACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=C2)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1446973.png)
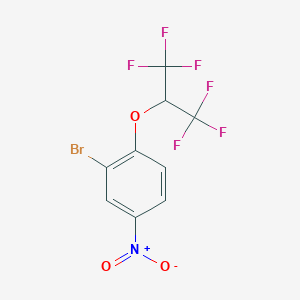
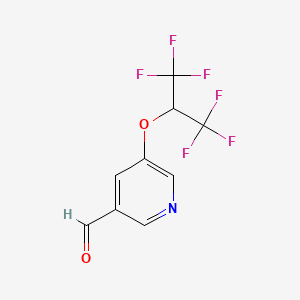

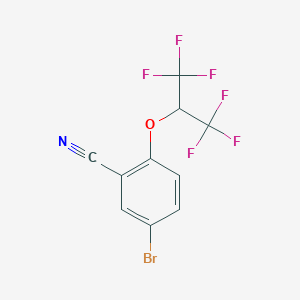
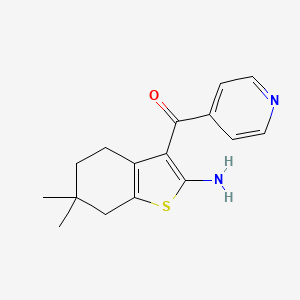
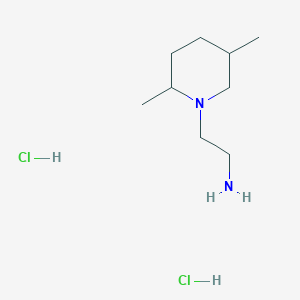
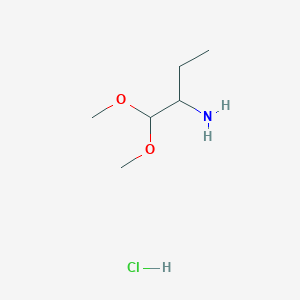
![2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1446985.png)
